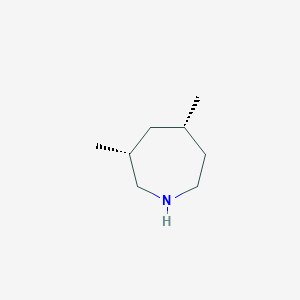

(3R,5S)-3,5-Dimethylazepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3R,5S)-3,5-Dimethylazepane is a chiral compound belonging to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. This compound is characterized by the presence of two methyl groups attached to the third and fifth carbon atoms in the azepane ring, with specific stereochemistry denoted by the (3R,5S) configuration. The unique structure of this compound makes it an interesting subject for research in various fields, including organic chemistry, medicinal chemistry, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-3,5-Dimethylazepane can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diamine with a dihalide can lead to the formation of the azepane ring. The stereochemistry of the product can be controlled by using chiral catalysts or starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through distillation or recrystallization to obtain the desired enantiomer in high purity.

Análisis De Reacciones Químicas

Types of Reactions

(3R,5S)-3,5-Dimethylazepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can lead to the formation of saturated or partially saturated derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azepane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated azepanes, while substitution reactions can produce a variety of functionalized azepanes.

Aplicaciones Científicas De Investigación

(3R,5S)-3,5-Dimethylazepane has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric catalysis.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of (3R,5S)-3,5-Dimethylazepane involves its interaction with molecular targets such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. Pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

(3R,5S)-3,5-Dimethylheptane: A structurally similar compound with different chemical properties due to the absence of the nitrogen atom.

Piperidine, 3,5-dimethyl-, (3R,5S)-rel-: Another nitrogen-containing heterocycle with a six-membered ring instead of seven.

Uniqueness

(3R,5S)-3,5-Dimethylazepane is unique due to its seven-membered ring structure and specific stereochemistry, which confer distinct chemical and biological properties compared to its six-membered counterparts. This uniqueness makes it valuable for applications requiring specific molecular interactions and properties.

Actividad Biológica

(3R,5S)-3,5-Dimethylazepane is a chiral compound belonging to the azepane class, characterized by a seven-membered nitrogen-containing ring. Its unique stereochemistry and structure make it a subject of significant interest in medicinal chemistry and biological research. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C8H17N, with a molecular weight of 127.23 g/mol. Its structure includes two methyl groups at the 3rd and 5th carbon positions of the azepane ring, contributing to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C8H17N |

| Molecular Weight | 127.23 g/mol |

| CAS Number | 2126144-09-8 |

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The compound's stereochemistry plays a critical role in its binding affinity and specificity to molecular targets. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

Biological Activity Studies

Research has highlighted several areas where this compound exhibits biological activity:

- Antimicrobial Activity : Studies suggest that azepane derivatives can possess antimicrobial properties. The specific effects of this compound on bacterial and fungal strains have been explored in vitro.

- Neuropharmacological Effects : Given its structural similarity to other psychoactive compounds, this compound is being investigated for potential neuropharmacological effects. Preliminary studies indicate possible anxiolytic or antidepressant-like activities.

- Anti-inflammatory Properties : Research indicates that compounds with azepane structures may exhibit anti-inflammatory effects by modulating inflammatory pathways through enzyme inhibition.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various azepanes, this compound was tested against several pathogens. Results indicated a significant reduction in bacterial growth at concentrations of 100 µg/mL compared to control groups.

Case Study 2: Neuropharmacological Assessment

A behavioral study assessed the effects of this compound on rodent models for anxiety and depression. The compound demonstrated a notable reduction in anxiety-like behaviors in elevated plus-maze tests when administered at doses ranging from 1 to 10 mg/kg.

Comparison with Related Compounds

To understand the uniqueness of this compound's biological activity, it is essential to compare it with similar compounds:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| (3R,5S)-3,5-Dimethylheptane | Seven-membered nitrogen ring | Limited biological activity |

| Piperidine derivatives | Six-membered nitrogen ring | Various psychoactive effects |

Future Directions

The potential therapeutic applications of this compound warrant further investigation. Future research should focus on:

- Mechanistic Studies : Detailed studies on how this compound interacts at the molecular level with specific enzymes and receptors.

- Clinical Trials : Evaluating safety and efficacy in human subjects to establish therapeutic potential.

- Structural Modifications : Exploring analogs and derivatives to enhance biological activity and reduce side effects.

Propiedades

IUPAC Name |

(3R,5S)-3,5-dimethylazepane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-7-3-4-9-6-8(2)5-7/h7-9H,3-6H2,1-2H3/t7-,8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUFCUCAZFRNTIB-HTQZYQBOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC(C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCNC[C@@H](C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.